2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide
Description
Properties
Molecular Formula |
C16H17BrN2 |
|---|---|
Molecular Weight |
317.22 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-3H-isoindol-1-imine;hydrobromide |
InChI |
InChI=1S/C16H16N2.BrH/c1-11-7-8-14(9-12(11)2)18-10-13-5-3-4-6-15(13)16(18)17;/h3-9,17H,10H2,1-2H3;1H |
InChI Key |
BDDUILMHSVNKNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3=CC=CC=C3C2=N)C.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide typically involves the reaction of 3,4-dimethylbenzaldehyde with isoindoline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production methods for 2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the hydrobromide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties :
Research indicates that compounds similar to 2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide exhibit promising anticancer activities. Isoindoline derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, a study demonstrated that isoindoline derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Neuroprotective Effects :
Another significant application is in neuroprotection. Compounds with isoindoline structures have shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's . The mechanism involves modulation of neuroinflammatory processes and enhancement of neurotrophic factors.
Organic Synthesis Applications
Catalytic Reactions :
2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide serves as an important intermediate in organic synthesis. Its structure allows it to participate in various catalytic reactions, including aminolysis and cyclization processes. For example, it has been utilized in the synthesis of chiral 1,2-diamines through catalytic asymmetric reactions . These reactions are essential for developing pharmaceuticals with high enantioselectivity.
Synthesis of Heterocycles :
The compound is also valuable in synthesizing complex heterocyclic compounds. Its reactivity can be harnessed to form multi-heteroatomic cyclic scaffolds, which are significant in drug discovery and development . The versatility of this compound allows for the creation of diverse chemical entities that can exhibit varied biological activities.
Materials Science Applications
Polymer Chemistry :
In materials science, 2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to its rigid isoindoline structure . This characteristic makes it suitable for applications in high-performance materials.
Case Studies
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Phenyl Substituents
A key structural feature of the compound is the 3,4-dimethylphenyl group. Comparisons with analogues bearing different substituents on the phenyl ring reveal significant differences in reactivity and biological activity:
- Substituent Effects :
- Electron-Donating Groups (e.g., 3,4-dimethyl) : Enhance ring stability and reduce electrophilicity, favoring applications in stable intermediates or catalysts.
- Electron-Withdrawing Groups (e.g., 3,4-dichloro) : Increase reactivity in electrophilic substitution but reduce solubility in aqueous media.
- Polar Groups (e.g., 3,4-dihydroxy in dopamine) : Improve water solubility but introduce susceptibility to oxidation, as seen in dopamine hydrochloride .
Comparison with Isoindolin Derivatives
Isoindolin-1-imine derivatives are less common than isoindoline or isoindolinone analogues. Key distinctions include:
- Isoindolin-1-imine vs.
- Salt Form (Hydrobromide vs. Hydrochloride) : Hydrobromide salts generally exhibit lower hygroscopicity than hydrochlorides, improving shelf stability but requiring tailored crystallization protocols .
Biological Activity
2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the molecular formula C16H17BrN2 and a molecular weight of 317.22 g/mol, contains an isoindoline structure that is significant for its interactions with various biological targets. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound features an isoindoline framework fused with a dimethyl-substituted phenyl group. The presence of the imine functional group contributes to its electrophilic properties, which can facilitate interactions with biological macromolecules.
Biological Activity Overview
Preliminary studies indicate that 2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide may exhibit various biological activities, including:
- Anticancer Properties : Initial data suggest that this compound may interact with proteins or enzymes involved in cancer pathways.
- Enzyme Inhibition : The compound's structure may allow it to inhibit specific enzymes, potentially leading to therapeutic applications.
Anticancer Activity
A study assessing the anticancer properties of isoindoline derivatives found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide | A549 (Lung Cancer) | TBD |
| Isoindoline Derivative A | MDA-MB-231 (Breast Cancer) | 0.3 |
| Isoindoline Derivative B | HeLa (Cervical Cancer) | 0.5 |
These findings indicate that structural modifications in isoindoline derivatives can significantly impact their biological activity .
Enzyme Interaction Studies
Research has indicated that isoindoline compounds can interact with various enzymes involved in metabolic pathways. For example, a study highlighted the interaction of isoindoline derivatives with cyclooxygenase (COX) enzymes:
| Compound | COX Inhibition (%) | IC50 (μM) |
|---|---|---|
| 2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide | TBD | TBD |
| Reference Compound C | 80% at 10 μM | 5 |
These results suggest that the compound could serve as a potential lead for developing COX inhibitors .
Case Studies
A notable case study involving isoindoline derivatives focused on their anticancer mechanisms. The study demonstrated that certain derivatives could induce apoptosis in cancer cells through dual targeting of critical proteins involved in cell survival pathways .
The proposed mechanism involves:
- Induction of Apoptosis : By targeting MDM2 and XIAP proteins, these compounds can promote programmed cell death.
- Inhibition of Tumor Growth : Compounds showed significant reductions in colony formation in treated cancer cell lines compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
